1-Keto-vitamin D3

Description

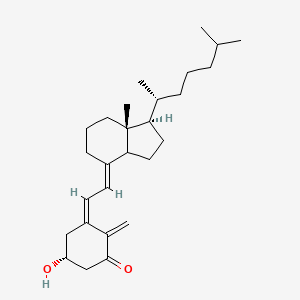

Structure

3D Structure

Properties

Molecular Formula |

C27H42O2 |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(3Z,5R)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |

InChI |

InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-25,28H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25?,27-/m1/s1 |

InChI Key |

RWEWFLOJKACDKN-SVFGFYAWSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 1 Keto Vitamin D3

Synthetic Pathways to 1-Keto-vitamin D3

The synthesis of this compound and its analogs generally follows convergent strategies that are well-established for the broader vitamin D family. These approaches typically involve the separate synthesis of two key fragments: an A-ring synthon and a CD-ring side-chain synthon, which are then coupled to construct the final molecule. endotherm-lsm.comnih.gov

Chemical Reactions and Intermediate Structures

The construction of the vitamin D scaffold is a complex undertaking due to the presence of multiple chiral centers and the sensitive triene system. symeres.com A widely adopted method for coupling the A-ring and CD-ring fragments is the Wittig-Horner reaction. endotherm-lsm.com In this approach, a phosphine (B1218219) oxide-containing A-ring synthon is reacted with a CD-ring ketone (often referred to as Grundmann's ketone) to form the characteristic triene system of vitamin D. nih.gov

Another powerful method for the union of the two fragments is the palladium-catalyzed Suzuki or Sonogashira coupling reactions. These reactions offer a high degree of stereocontrol and are compatible with a wide range of functional groups, making them suitable for the synthesis of complex vitamin D analogs. endotherm-lsm.com

The synthesis of the CD-ring fragment often starts from commercially available chiral materials, such as Inhoffen-Lythgoe diol, which is derived from vitamin D2. endotherm-lsm.com This starting material can be chemically modified to introduce the desired side chain and functional groups. The Pauson-Khand reaction has also been employed as a practical alternative for the de novo synthesis of the CD-ring system. endotherm-lsm.com

The A-ring synthons are typically prepared through multi-step syntheses from chiral pool starting materials like quinic acid or carbohydrates. nih.gov The key challenge in the synthesis of this compound lies in the preparation of an A-ring synthon bearing a ketone or a suitable precursor at the C1 position.

Strategies for Introduction of the C1-Keto Moiety

The introduction of the C1-keto functionality is a critical step in the synthesis of this compound. The most direct approach involves the oxidation of a 1α-hydroxyl group in a pre-formed vitamin D analog or an A-ring precursor. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and the presence of other sensitive functional groups.

One potential strategy involves the allylic oxidation of a 3,5-cyclovitamin D derivative using selenium dioxide. pnas.orgnih.govpnas.org This method has been successfully used to introduce a 1α-hydroxyl group, which could then be further oxidized to the corresponding ketone. The reaction proceeds through an intermediate that can be solvolyzed to yield the 1-functionalized vitamin D analog. nih.govpnas.org

Alternatively, a protected A-ring synthon with a 1α-hydroxyl group can be oxidized to the ketone before its coupling with the CD-ring fragment. This approach allows for a more convergent synthesis and avoids potential complications with the sensitive triene system of the complete vitamin D molecule. Common oxidation methods, such as those using chromium-based reagents or Swern oxidation, could be adapted for this purpose, provided that appropriate protecting groups are used for other hydroxyl functions on the A-ring.

Chemoenzymatic and Biosynthetic Approaches to Keto-Vitamin D Compounds

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful tools for the preparation of complex molecules like vitamin D analogs. pnas.org Enzymes, particularly lipases, have been used for the regioselective acylation and deacylation of hydroxyl groups on A-ring precursors, facilitating the synthesis of specifically functionalized building blocks. nih.gov

While the direct enzymatic introduction of a keto group at the C1 position of the vitamin D scaffold has not been extensively reported, biocatalytic oxidations are a plausible approach. Oxidoreductases, such as alcohol dehydrogenases, could potentially be employed for the selective oxidation of the 1α-hydroxyl group. This would require screening for or engineering of enzymes with the desired substrate specificity and stereoselectivity.

In nature, the metabolism of vitamin D involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. symeres.com While the primary metabolic pathway involves hydroxylation at C25 and C1, further oxidation of these hydroxyl groups to ketones can occur. For instance, 24-keto-1,25-dihydroxyvitamin D3 has been identified as a metabolite formed in vivo. nih.gov This suggests the existence of enzymes capable of oxidizing hydroxylated vitamin D compounds, which could potentially be harnessed for the biosynthetic production of keto-vitamin D analogs. However, the natural biosynthesis of this compound has not been described.

Design and Synthesis of Novel Analogs Incorporating a C1-Keto Functionality

The design of novel vitamin D analogs is driven by the desire to create compounds with improved therapeutic profiles, such as enhanced biological activity, greater selectivity for specific cellular targets, and reduced calcemic side effects. nih.gov

Structure-Based Design Principles for Analog Development

The biological activity of vitamin D analogs is mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor. nih.gov The three-dimensional structure of the VDR ligand-binding domain complexed with 1α,25-dihydroxyvitamin D3 has been elucidated, providing a molecular basis for understanding ligand-receptor interactions. endotherm-lsm.com

The interaction of the ligand with the VDR is characterized by a network of hydrogen bonds, particularly involving the hydroxyl groups at C1, C3, and C25. endotherm-lsm.com The introduction of a keto group at the C1 position would significantly alter the electronic and steric properties of this region of the molecule, likely leading to a change in its interaction with the VDR. The C1-keto group would act as a hydrogen bond acceptor, in contrast to the hydrogen bond donating character of the 1α-hydroxyl group.

Stereoselective Synthesis and Chirality Control

The vitamin D molecule possesses several stereocenters, and their precise configuration is crucial for biological activity. Therefore, stereocontrol is a paramount consideration in the synthesis of vitamin D analogs. nih.gov Asymmetric synthesis strategies are employed to ensure the correct stereochemistry of the A-ring and CD-ring synthons. core.ac.uk

For the A-ring, enantioselective methods such as asymmetric catalytic carbonyl-ene cyclizations have been developed to establish the desired stereocenters. nih.gov Organocatalytic desymmetrization of prochiral starting materials has also emerged as a powerful strategy for the asymmetric synthesis of A-ring precursors. core.ac.uk

In the context of this compound analogs, stereocontrol is particularly important for the chiral centers at C3 and C5 on the A-ring, as well as those on the CD-ring and side chain. The stereoselective reduction of ketone precursors is a common method for establishing the stereochemistry of hydroxyl groups, which can then be used to direct subsequent transformations. For example, the use of chiral reducing agents can afford high diastereoselectivity in the formation of alcohol intermediates. researchgate.net

The convergent nature of most vitamin D syntheses allows for the use of enantiomerically pure A-ring and CD-ring building blocks, which are then coupled to produce the final product with the desired stereochemistry. The choice of coupling reaction and reaction conditions is also critical to avoid epimerization of existing stereocenters.

Biochemical Formation and Metabolic Disposition of 1 Keto Vitamin D3

Endogenous Formation Pathways

The endogenous formation of 1-Keto-vitamin D3 is not a well-established metabolic pathway. The primary enzymatic modifications of the vitamin D3 molecule involve hydroxylation at various positions, predominantly C1, C25, and C24.

The conversion of a hydroxyl group to a keto group involves an enzymatic dehydrogenation reaction. In the context of vitamin D3 metabolism, the enzyme responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1). nih.govnih.govuniprot.org While this enzyme is known to catalyze the addition of a hydroxyl group at the 1α-position, its potential role in the subsequent dehydrogenation of this group to form a ketone is not described in the existing literature.

Detailed enzymatic mechanisms for the specific dehydrogenation or epimerization at the C1 position of the vitamin D molecule leading to the formation of this compound have not been elucidated in published research.

There is limited evidence to suggest that this compound is a significant natural metabolic intermediate or a primary degradation product of vitamin D3 in vivo. The major catabolic pathway for 1α,25-dihydroxyvitamin D3 is initiated by the enzyme 24-hydroxylase (CYP24A1), which leads to a series of oxidation steps and eventual side-chain cleavage to form calcitroic acid. nih.govresearchgate.net While this pathway involves the formation of keto-groups at other positions (e.g., C24), the formation of a 1-keto metabolite is not a recognized step in this primary catabolic cascade.

Identification and Characterization of Enzymes Involved in 1-Keto Formation

As of the current scientific understanding, no specific enzyme has been identified or characterized to be responsible for the direct endogenous formation of this compound from its hydroxylated precursors. The focus of research on vitamin D metabolism has been on the hydroxylases, such as CYP27B1 and CYP24A1, which are critical for the activation and catabolism of vitamin D hormones. nih.govnih.govresearchgate.net Further investigation is required to determine if any known dehydrogenases or other enzymes possess the capability to oxidize the 1α-hydroxyl group of vitamin D metabolites.

Metabolic Transformations and Subsequent Catabolism of this compound

The metabolic transformations and subsequent catabolic pathways of this compound are not well-documented. Without a clear understanding of its endogenous formation, its subsequent metabolic fate remains largely unexplored. The catabolism of other vitamin D metabolites is known to proceed through a series of hydroxylations and oxidations, ultimately leading to more water-soluble compounds that can be excreted. It is plausible that if this compound were formed in the body, it would undergo further modifications by enzymes such as CYP24A1, although specific studies to confirm this are lacking.

Comparative Biochemical Analysis with Other Keto-Vitamin D Metabolites (e.g., 10-Keto, 24-Keto, 23-Keto forms)

While information on this compound is scarce, other keto-metabolites of vitamin D have been identified and studied, providing a basis for comparative analysis. These include metabolites with keto groups at positions 10, 24, and 23.

24-Keto-1,25-dihydroxyvitamin D3 : This metabolite is a known product of the C-24 oxidation pathway of 1,25-dihydroxyvitamin D3. nih.gov It is formed in the intestine and other target tissues and has been shown to have a high affinity for the vitamin D receptor (VDR), comparable to its precursor, 1,24R,25-trihydroxyvitamin D3. nih.gov

23-Keto-25-hydroxyvitamin D3 : This compound has been generated in vitro from 23,25-dihydroxyvitamin D3 using kidney homogenates. nih.gov Notably, the formation of a ketone at the C23 position enhances the binding affinity for the VDR compared to 25-hydroxyvitamin D3. nih.gov

Molecular Interactions and Receptor Dynamics of 1 Keto Vitamin D3

Investigation of Vitamin D Receptor (VDR) Binding Characteristics

No specific data were found regarding the binding characteristics of "1-Keto-vitamin D3" to the Vitamin D Receptor (VDR).

Ligand-Induced Conformational Changes in VDR

Information on the specific conformational changes induced in the VDR upon binding of "this compound" is not available in the scientific literature. While it is a general principle that ligand binding induces conformational changes in nuclear receptors like the VDR, the specific structural alterations caused by this particular compound have not been documented.

Comparative Analysis of VDR Binding Affinity with Physiologically Relevant Ligands

A comparative analysis of the VDR binding affinity of "this compound" against physiologically relevant ligands such as 1α,25-dihydroxyvitamin D3 could not be compiled due to the absence of published binding affinity data for "this compound".

Modulation of VDR Co-regulator Recruitment (Coactivators and Corepressors)

There is no available research detailing how the "this compound"-VDR complex modulates the recruitment of coactivators and corepressors. The specific profile of co-regulator proteins that are either recruited or dismissed by the VDR when bound to this ligand has not been characterized.

Exploration of Non-Genomic Signaling Cascades

The involvement of "this compound" in non-genomic signaling cascades has not been described in the scientific literature. While non-genomic actions are a known aspect of vitamin D signaling, the specific pathways that might be activated by "this compound" remain uninvestigated.

Cellular and in Vitro Biological Activities of 1 Keto Vitamin D3

Effects on Cellular Proliferation and Differentiation in Cultured Cell Lines (e.g., U937, HL-60)

1-Keto-vitamin D3, a precursor to the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), has demonstrated significant effects on the proliferation and differentiation of various cancer cell lines, particularly myeloid leukemia cells such as U937 and HL-60. jci.orgscienceopen.comresearchgate.net These cell lines serve as valuable in vitro models to study myeloid differentiation.

Treatment of human myeloid leukemia cell lines, including U937 and HL-60, with physiological concentrations of 1,25(OH)2D3, the active metabolite of this compound, induces their differentiation into functional monocytes. nih.gov This process is characterized by an initial burst of proliferation, which is then followed by growth arrest and terminal differentiation. nih.govnih.gov Studies have shown that 1,25(OH)2D3 is a potent inhibitor of cellular proliferation and an inducer of differentiation of these myeloid leukemic cells into macrophages. nih.gov

In U937 cells, treatment with 1,25(OH)2D3 leads to an early proliferative burst followed by growth inhibition and subsequent differentiation. nih.gov This initial increase in proliferation is associated with elevated levels of cyclins A, D1, and E, while the subsequent growth inhibition and differentiation are linked to the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.gov Similarly, in HL-60 promyelocytes, 1,25(OH)2D3 inhibits clonal proliferation and induces differentiation. jci.org

The differentiation process in these cell lines is a complex and time-dependent event, requiring exposure to 1,25(OH)2D3 for 36-48 hours for complete functional differentiation to occur. nih.gov The removal of the compound before this period can lead to the reversion of the cells to an undifferentiated state. nih.gov The effects of this compound and its metabolites on cellular proliferation and differentiation are summarized in the table below.

| Cell Line | Compound | Effect on Proliferation | Effect on Differentiation | Key Molecular Changes |

| U937 | 1,25(OH)2D3 | Initial burst followed by inhibition nih.gov | Induction of monocytic differentiation scienceopen.comnih.gov | ↑ Cyclins A, D1, E (early); ↑ p21, p27 nih.gov |

| HL-60 | 1,25(OH)2D3 | Inhibition jci.org | Induction of monocytic differentiation scienceopen.comnih.gov | - |

Modulation of Gene Expression Profiles and Transcriptional Regulation

The biological activities of this compound are mediated through the transcriptional regulation of a wide array of genes following its conversion to 1,25(OH)2D3. nih.gov This active form binds to the vitamin D receptor (VDR), a ligand-activated transcription factor that controls the expression of numerous genes. nih.gov The VDR, upon binding with 1,25(OH)2D3, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. researchgate.net

The interaction of the VDR/RXR complex with VDREs leads to the recruitment of co-regulatory proteins that can either activate or repress gene transcription. nih.gov This results in changes to the transcriptome and proteome, affecting a multitude of cellular processes. nih.gov

Time course analyses of gene expression have allowed for the classification of vitamin D target genes into primary and secondary responders. mdpi.com

Primary target genes are directly regulated by the 1,25(OH)2D3-activated VDR and exhibit rapid changes in expression. mdpi.com

Secondary target genes are regulated by transcription factors, co-factors, or chromatin modifiers that are themselves encoded by primary vitamin D target genes, showing a delayed response. mdpi.com

The regulation of gene expression by 1,25(OH)2D3 is highly cell-specific, with thousands of distinct genes being up- or downregulated depending on the cell type. oup.com In the context of the immune system, for example, 1,25(OH)2D3 has been shown to down-regulate several HLA class II genes and S100A genes, while modulating the expression of various chemokines. mdpi.com

The transcriptional regulation by this compound and its active metabolite involves significant epigenetic modifications. nih.govfrontiersin.org These modifications, which include histone acetylation and DNA methylation, play a crucial role in altering chromatin structure and gene accessibility. hogrefe.comresearchgate.net

The VDR/RXR heterodimer interacts with histone acetyltransferases (HATs), which promote histone acetylation. hogrefe.com This process typically loosens the chromatin structure, making the DNA more accessible to transcription factors and leading to enhanced gene expression. researchgate.net Conversely, the recruitment of histone deacetylases (HDACs) can lead to transcriptional repression. researchgate.net

Furthermore, there is evidence that vitamin D can influence DNA methylation. frontiersin.orgbohrium.com This can occur through the regulation of genes encoding for chromatin modifiers or through direct interactions with enzymes involved in DNA methylation and demethylation. nih.gov For instance, the VDR can initiate the demethylation of its binding sites by interacting with TET2, an enzyme involved in DNA demethylation. mdpi.com These epigenetic changes are integral to the ability of 1,25(OH)2D3 to modulate gene expression and exert its biological effects. researchgate.net

Influence on Intracellular Metabolic Pathways and Cellular Bioenergetics

Recent research has highlighted the role of this compound's active form, 1,25(OH)2D3, in modulating intracellular metabolic pathways and cellular bioenergetics. oup.com These effects are often cell-specific and contribute to the compound's diverse physiological actions.

One notable area of influence is on the metabolism of branched-chain amino acids (BCAAs). In monocytic cells, 1,25(OH)2D3 has been shown to selectively enhance the catabolism of BCAAs. oup.com The levels of BCAAs are known to regulate the activity of the mammalian Target of Rapamycin (mTOR), a key kinase involved in cellular metabolism. oup.com By modulating BCAA levels, 1,25(OH)2D3 can suppress BCAA-dependent activation of mTOR signaling. oup.com

Furthermore, the regulation of metabolic pathways by 1,25(OH)2D3 can have implications for cellular processes such as autophagy. For example, the ablation of BCAT1 expression, an enzyme involved in BCAA catabolism, has been shown to block the 1,25(OH)2D3-induced increase in the autophagy marker LAMP1 in monocytic cells. oup.com

The ketogenic diet, which alters cellular metabolism to utilize ketone bodies, has been observed to affect vitamin D metabolism. nih.govnih.govresearchgate.net While the direct impact of this compound on cellular bioenergetics in the context of a ketogenic state is still under investigation, these findings suggest a complex interplay between vitamin D signaling and cellular energy homeostasis. nih.govnih.govresearchgate.net Dietary patterns that enhance mitochondrial biogenesis and function, such as calorie restriction and the ketogenic diet, may influence the cellular response to vitamin D. preprints.org

Immunomodulatory Effects in Isolated Immune Cell Systems

This compound, through its conversion to 1,25(OH)2D3, exerts potent immunomodulatory effects on various components of the immune system. nih.gov This is facilitated by the expression of the VDR in most immune cells, including T cells, B cells, monocytes, and dendritic cells. mdpi.com

The active form of vitamin D plays a crucial role in regulating both the innate and adaptive immune responses. nih.govescholarship.org

Innate Immunity:

1,25(OH)2D3 promotes the innate immune response, which is the first line of defense against pathogens. nih.govescholarship.org

It enhances the antibacterial activity of macrophages and monocytes, in part by increasing the production of the antimicrobial peptide cathelicidin (B612621). frontiersin.org

It also influences the cytotoxic activity of Natural Killer (NK) cells and Innate Lymphoid Cells (ILCs). frontiersin.org

Adaptive Immunity:

In contrast to its effects on innate immunity, 1,25(OH)2D3 generally suppresses the adaptive immune response. frontiersin.org

It can inhibit the proliferation of T lymphocytes and modulate their differentiation. mdpi.com Specifically, it tends to shift the T helper (Th) cell profile from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype. escholarship.orgmdpi.com

This is achieved by suppressing the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, while promoting the synthesis of anti-inflammatory cytokines. frontiersin.orgdirect-ms.org

Regarding B lymphocytes, 1,25(OH)2D3 can induce apoptosis of activated B cells and inhibit their differentiation into plasma cells, thereby modulating antibody production. mdpi.com

The table below summarizes some of the key immunomodulatory effects of 1,25(OH)2D3 on different immune cell types.

| Immune Cell Type | Key Effects of 1,25(OH)2D3 |

| Monocytes/Macrophages | Enhances antibacterial activity; Increases cathelicidin production frontiersin.org |

| Dendritic Cells | Limits maturation and antigen presentation ability escholarship.org |

| T Helper (Th) Cells | Suppresses proliferation; Shifts from Th1/Th17 to Th2/Treg phenotype escholarship.orgmdpi.com |

| B Lymphocytes | Induces apoptosis of activated cells; Inhibits plasma cell differentiation mdpi.com |

| Natural Killer (NK) Cells | Enhances cytotoxic activity frontiersin.org |

Impact on Inflammatory Signaling Pathways

Detailed research specifically outlining the impact of the chemical compound “this compound” on inflammatory signaling pathways is not available in the current scientific literature. Extensive searches for the biological activities of this specific vitamin D derivative in the context of inflammation did not yield dedicated studies or data.

The majority of available research focuses on the well-established anti-inflammatory properties of other forms of vitamin D, particularly its active hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), as well as the precursor vitamin D3 (cholecalciferol). These compounds have been shown to modulate the immune system through various mechanisms, including the inhibition of pro-inflammatory signaling pathways.

Key anti-inflammatory actions attributed to other vitamin D compounds include:

Inhibition of the NF-κB Pathway: 1,25-dihydroxyvitamin D3 has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govnih.govnih.gov This is achieved in part by increasing the stability and expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

Modulation of Cytokine Production: Vitamin D compounds can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-2 (IL-2). nih.govnih.gov Concurrently, they can promote the synthesis of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.gov

Suppression of Prostaglandin (B15479496) Synthesis: The active form of vitamin D can inhibit the inflammatory prostaglandin pathway by downregulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. nih.govnih.govmdpi.com

While these findings highlight the significant role of the vitamin D endocrine system in regulating inflammation, it is crucial to note that this information pertains to compounds other than this compound. Without specific in vitro studies on this compound, its direct effects on inflammatory signaling pathways, such as NF-κB or MAPK, and its influence on the production of cytokines and other inflammatory mediators remain uncharacterized.

Table 5.4.2-1: Summary of Research Findings on Related Vitamin D Compounds and Inflammatory Pathways (Note: The following data pertains to 1,25-dihydroxyvitamin D3 and other vitamin D analogs, not this compound, due to a lack of available specific data.)

| Cell Type/Model | Inflammatory Stimulus | Vitamin D Compound Studied | Key Findings |

| Macrophages | Lipopolysaccharide (LPS) | 1,25-dihydroxyvitamin D3 | Dose-dependent suppression of COX-2 expression; Reduced secretion of TNF-α and IL-6. nih.gov |

| Human Adipocytes | Macrophage-Conditioned Medium | 1,25-dihydroxyvitamin D3 | Inhibited NF-κB activation by increasing IκBα expression; Downregulated phosphorylated p38 MAPK and Erk1/2. semanticscholar.org |

| Human Airway Smooth Muscle Cells | Asthma Patients' Serum | 1,25-dihydroxyvitamin D3 | Reduced NF-κB DNA binding activity; Inhibited nuclear translocation of NF-κB p65. nih.gov |

| Human Keratinocytes | N/A | 20-hydroxyvitamin D3 | Inhibited NF-κB activation and reporter gene activity; Increased mRNA and protein levels of IκBα. plos.org |

Further research is required to determine if this compound possesses similar or distinct immunomodulatory properties and to elucidate its specific mechanisms of action on cellular inflammatory responses.

Preclinical in Vivo Investigations of 1 Keto Vitamin D3 and Analogs Non Human Models

Metabolic Studies in Animal Models (e.g., Rat Intestinal Mucosa)

The metabolism of vitamin D3 compounds, particularly the formation of keto-analogs, has been a subject of investigation in animal models. A significant pathway for the metabolism of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] involves oxidation at the C-24 position. nih.gov Studies utilizing rat intestinal mucosa homogenates have identified 24-keto-1,25-dihydroxyvitamin D3 as a metabolite of 1,25(OH)2D3. nih.gov This conversion process demonstrates that C-24 oxidation is a notable metabolic route within the intestine. nih.gov

The formation of 24-keto-1,25-dihydroxyvitamin D3 was confirmed through various analytical methods, including ultraviolet absorbance, mass spectroscopy, and chemical reactivity. nih.gov Research has shown that this metabolite is produced not only from 1,25(OH)2D3 but also from 1,24R,25-trihydroxyvitamin D3 in these intestinal preparations. nih.gov Furthermore, evidence indicates the presence of 24-keto-1,25-dihydroxyvitamin D3 in the plasma and small intestinal mucosa of rats under normal dietary conditions, without external supplementation of 1,25(OH)2D3. nih.gov Its presence was also detected in rats that were chronically dosed with 1,25(OH)2D3. nih.gov

In contrast, studies did not find substantial evidence for the in vivo presence of 23-keto-1,25-dihydroxyvitamin D3, nor was it generated in detectable amounts from 1,25(OH)2D3 by intestinal homogenates. nih.gov Another keto analog, 23-keto-25-hydroxyvitamin D3, has been generated from 23,25-dihydroxyvitamin D3 using kidney homogenates from vitamin D-treated chicks, indicating tissue-specific metabolic pathways for different precursors. nih.gov

Tissue-Specific and Organ-Level Biological Responses

The biological actions of keto-vitamin D3 analogs are closely linked to their ability to bind to the vitamin D receptor (VDR). The metabolite 24-keto-1,25-dihydroxyvitamin D3 has been shown to be present in vivo in the plasma and small intestinal mucosa of rats. nih.gov This compound exhibits a high affinity for the specific 3.7 S cytosolic receptor for 1,25(OH)2D3 located in the intestine and thymus. nih.gov

The binding affinity of 24-keto-1,25-dihydroxyvitamin D3 to this receptor is comparable to that of 1,24R,25-trihydroxyvitamin D3. nih.gov Interestingly, in cytosolic preparations that are largely free of the 5 S vitamin D-binding protein, both 24-keto-1,25-dihydroxyvitamin D3 and 1,24R,25-trihydroxyvitamin D3 are equipotent with the parent compound, 1,25(OH)2D3. nih.gov However, when the 5 S vitamin D-binding protein is present, these metabolites are about 7-fold less potent than 1,25(OH)2D3. nih.gov

Another analog, 23-keto-25-hydroxyvitamin D3, also demonstrates significant biological activity. It has a greater affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor than 25-hydroxyvitamin D3. nih.gov In terms of organ-level responses, approximately 500 ng of 23-keto-25-hydroxyvitamin D3 was required to produce the same degree of intestinal-calcium transport as 25 ng of vitamin D3 in studies, a difference of about 20-fold. nih.gov However, this particular keto-metabolite was not found to be active in stimulating bone calcium resorption at the doses and times tested. nih.gov

| Compound | Receptor/Binding Protein | Relative Affinity/Potency Finding | Animal Model | Source |

|---|---|---|---|---|

| 24-Keto-1,25-dihydroxyvitamin D3 | 3.7 S Cytosolic VDR (Intestine, Thymus) | Equipotent to 1,25(OH)2D3 in preparations free of 5 S binding protein. | Rat | nih.gov |

| 24-Keto-1,25-dihydroxyvitamin D3 | Cytosol with 5 S Vitamin D-binding protein | ~7-fold less potent than 1,25(OH)2D3. | Rat | nih.gov |

| 23-Keto-25-hydroxyvitamin D3 | 1,25-dihydroxyvitamin D specific cytosol receptor | Greater affinity than 25-hydroxyvitamin D3. | Rat | nih.gov |

Comparative Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

The pharmacokinetic and pharmacodynamic profiles of keto-vitamin D3 analogs are crucial for understanding their in vivo behavior and potency. While direct pharmacokinetic data for 1-keto-vitamin D3 is limited, studies on related compounds provide valuable insights. For instance, the metabolism of 24,25-dihydroxyvitamin D3, a precursor to keto-analogs, has been examined in rats. Its clearance from plasma, liver, and kidney was found to follow a two-compartment model, disappearing from plasma with a fast-phase half-life of 0.55 hours and a slow-phase half-life of 73.8 hours. nih.gov

From a pharmacodynamic perspective, the potency of vitamin D analogs can be significantly altered by structural modifications. A fluorinated analog, 24,24-difluoro-1,25-dihydroxyvitamin D3, demonstrated a potency approximately 5 to 10 times greater than that of 1,25(OH)2D3 in several in vivo rat systems. nih.gov These systems include intestinal calcium transport, bone calcium mobilization, and the elevation of plasma calcium and phosphorus. nih.gov This suggests that blocking the C-24 oxidation pathway can enhance biological activity.

Conversely, some keto-analogs exhibit lower potency compared to parent compounds. As mentioned previously, 23-keto-25-hydroxyvitamin D3 is about 20-fold less active than vitamin D3 in stimulating intestinal-calcium transport. nih.gov This highlights the structure-dependent nature of the biological activity of these compounds.

| Compound | Parameter | Finding | Animal Model | Source |

|---|---|---|---|---|

| 24,25-dihydroxyvitamin D3 (Precursor) | Pharmacokinetics (Plasma Half-life) | Fast phase: 0.55 h; Slow phase: 73.8 h. | Rat | nih.gov |

| 24,24-difluoro-1,25-dihydroxyvitamin D3 | Pharmacodynamics (Potency) | ~5-10 times more potent than 1,25(OH)2D3 in vivo. | Rat | nih.gov |

| 23-Keto-25-hydroxyvitamin D3 | Pharmacodynamics (Activity) | ~20-fold less active than vitamin D3 for intestinal calcium transport. | Chick | nih.gov |

Analytical Chemistry and Advanced Characterization of 1 Keto Vitamin D3

Spectroscopic Methodologies for Structural Elucidation

The definitive identification of 1-Keto-vitamin D3 relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, functional groups, and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone for determining the elemental composition of this compound. The formation of this compound occurs through the dehydration of 1-hydroxy-vitamin D3, a product of thermo-oxidative degradation. researchgate.net This conversion involves the loss of a water molecule. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the exact molecular formula. For instance, the protonated molecular mass of the parent vitamin D3 molecule is observed at an m/z of 385.3. researchgate.net The structural changes from vitamin D3 to this compound would result in a predictable mass shift that can be accurately measured by HRMS to confirm the identity of the compound. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns that can differentiate isomers. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for providing a complete structural map of the molecule. While specific NMR data for this compound is not widely published, the expected spectral characteristics can be inferred from the known spectra of vitamin D3 and its analogs. hmdb.ca The key structural change, the oxidation of the hydroxyl group at the C-1 position to a ketone, would induce significant shifts in the ¹H and ¹³C NMR spectra.

¹H NMR: The proton signal corresponding to the hydrogen attached to C-1 would disappear. Protons on adjacent carbons (e.g., C-2 and C-10) would experience a downfield shift due to the deshielding effect of the newly formed carbonyl group.

¹³C NMR: The resonance for C-1 would shift significantly downfield into the characteristic region for a carbonyl carbon (typically >200 ppm). The chemical shifts of neighboring carbons would also be altered, providing unambiguous evidence for the position of the keto group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of vitamin D3 degradation, Attenuated Total Reflection (ATR)-FTIR has been used to identify this compound. researchgate.net The most prominent spectral change indicating the formation of this compound would be the appearance of a strong absorption band in the carbonyl stretching region (approximately 1650-1750 cm⁻¹). Concurrently, the broad absorption band corresponding to the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹) present in its precursor would disappear.

Below is a table summarizing the expected spectroscopic data for the structural confirmation of this compound.

| Technique | Parameter | Expected Observation for this compound | Structural Inference |

| HRMS | Exact Mass (m/z) | Precise mass corresponding to the molecular formula C₂₇H₄₂O. | Confirms elemental composition. |

| MS/MS | Fragmentation Pattern | Unique fragmentation pattern differing from other isomers. | Differentiates from other keto or hydroxylated isomers. |

| ¹H NMR | Chemical Shifts | Disappearance of C-1 proton signal; downfield shift of adjacent protons. | Confirms oxidation at the C-1 position. |

| ¹³C NMR | Chemical Shifts | Appearance of a carbonyl peak (>200 ppm); shifts in adjacent carbon signals. | Confirms presence and location of the ketone group. |

| FTIR | Absorption Bands | Strong C=O stretch (1650-1750 cm⁻¹); disappearance of O-H stretch. | Confirms presence of a ketone and loss of a hydroxyl group. |

Advanced Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are essential for isolating this compound from complex matrices, such as stressed vitamin D3 formulations or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of vitamin D3 and its related substances. oup.comresearchgate.net Reversed-phase (RP) HPLC, typically with a C18 column, is effective for separating vitamin D3 from its more polar degradation products. oup.comsigmaaldrich.com

Separation Principle: this compound, being more polar than the parent vitamin D3 due to the carbonyl group, would have a shorter retention time on a reversed-phase column when using a nonpolar mobile phase (e.g., methanol/acetonitrile). fudan.edu.cn This allows for its effective separation from the less polar vitamin D3 and other non-polar impurities.

Detection: A UV detector is commonly used, with detection typically set at the maximum absorbance wavelength for the vitamin D chromophore (around 265 nm). oup.com

Quantification: HPLC-UV methods can be fully validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for the quantification of vitamin D3 and its impurities. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for related compounds can be established at levels suitable for quality control. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides enhanced selectivity and sensitivity, making it a powerful tool for impurity profiling. nih.gov LC-MS/MS can confirm the identity of peaks separated by HPLC based on their mass-to-charge ratios and fragmentation patterns, which is particularly useful for distinguishing between isomeric impurities. nih.govnih.gov Chemical derivatization can be employed to improve ionization efficiency and achieve very low detection limits for vitamin D metabolites. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for vitamin D analysis due to the thermal lability of the compounds, GC-MS can be used after derivatization. This technique can provide complementary separation and structural information.

The table below outlines typical chromatographic conditions for the analysis of vitamin D3 and its degradation products, which would be applicable to this compound.

| Technique | Column | Mobile Phase (Isocratic/Gradient) | Flow Rate | Detection | Application |

| HPLC-UV | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Acetonitrile/Methanol or Acetonitrile/Water mixtures oup.comfudan.edu.cn | 1.0 - 2.0 mL/min nih.gov | UV at 265 nm oup.com | Quantification, Purity Testing, Stability Studies |

| LC-MS/MS | Reversed-Phase C18 or SFC Torus 1-AA nih.govnih.gov | Methanol/Water with 0.1% Formic Acid nih.gov | 0.4 - 1.0 mL/min | Tandem Mass Spectrometry | Impurity Identification, Trace Quantification |

Development and Application of this compound as a Certified Analytical Reference Standard

A Certified Reference Material (CRM) is a standard of high purity and well-characterized properties, essential for ensuring the accuracy and traceability of analytical measurements. For vitamin D metabolites, CRMs are available for key compounds like 25-hydroxyvitamin D3 to aid in clinical diagnostics and pharmaceutical quality control. cerilliant.comcerilliant.com

Currently, there is limited publicly available information on the development or widespread use of this compound as a certified analytical reference standard. The availability of such a standard would be crucial for several applications:

Accurate Quantification: A CRM would serve as the primary calibrant for chromatographic methods, ensuring that the reported concentrations of this compound as an impurity in vitamin D3 products are accurate.

Method Validation: It would be used to validate analytical methods, confirming specificity, linearity, and accuracy for the detection of this specific degradant.

Impurity Identification: A well-characterized standard would allow for unequivocal peak identification in chromatograms of stability samples, confirming the presence of this compound versus other potential degradation products.

The synthesis of a this compound standard would likely involve controlled oxidation of a suitable vitamin D precursor, followed by extensive purification and characterization using the spectroscopic methods outlined in section 7.1 to confirm its identity and purity. symeres.com

Purity Assessment, Impurity Profiling, and Chemical Stability Studies

The study of this compound is primarily in the context of it being an impurity and degradation product of vitamin D3. Therefore, its assessment is a key component of the stability and purity analysis of vitamin D3-containing products.

Purity and Impurity Profiling: Stability-indicating HPLC methods are designed to separate the active pharmaceutical ingredient (vitamin D3) from all potential degradation products, including this compound. researchgate.net In the impurity profile of a vitamin D3 product, this compound would be identified and quantified relative to the main component. Forced degradation studies—exposing vitamin D3 to stress conditions like heat, light, oxidation, and acid/base hydrolysis—are performed to intentionally generate degradation products and ensure the analytical method can detect them. oup.com

Chemical Stability: Vitamin D3 is known to be sensitive to heat, light, oxygen, and acidic conditions. nih.govcircescientific.com Studies have shown that thermo-oxidative degradation is a key pathway for its degradation. researchgate.net The formation of this compound is a result of these stress conditions.

Key factors influencing the formation of this compound include:

Temperature: Higher temperatures accelerate the degradation of vitamin D3, leading to the formation of various isomers and oxidation products. nih.govsci-hub.box

Oxygen: The presence of oxygen is a prerequisite for the oxidative pathway that leads to hydroxylated intermediates and subsequently to this compound. nih.gov

pH: Vitamin D3 is most stable at a pH above 5 and shows a steep drop in stability under acidic conditions. nih.gov

The rate of formation of this compound can be monitored over time under various storage conditions to establish the shelf-life and recommended storage conditions for vitamin D3 products.

| Stress Condition | Effect on Vitamin D3 | Relevance to this compound Formation |

| Thermal Stress (Heat) | Isomerization and degradation. nih.gov | A primary factor in the thermo-oxidative pathway leading to this compound. researchgate.net |

| Oxidative Stress | Formation of hydroxylated and keto-derivatives. | Direct pathway involves oxygen addition and subsequent dehydration. researchgate.net |

| Photolytic Stress (Light) | Isomerization to pre-vitamin D3, tachysterol, etc. nih.gov | Can contribute to overall degradation, though direct photo-oxidation to the keto form is less characterized. |

| Acidic/Basic pH | Formation of isomers like isotachysterol. nih.gov | Acidic conditions significantly decrease vitamin D3 stability, potentially accelerating degradation pathways. nih.gov |

Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel or Undiscovered Enzymatic Pathways for 1-Keto-vitamin D3 Biosynthesis

The biosynthesis of this compound from its logical precursor, 1α-hydroxyvitamin D3, is currently unknown. The conversion of a hydroxyl group to a keto group is an oxidation reaction, suggesting the involvement of a dehydrogenase. Future research should focus on identifying enzymes capable of catalyzing this specific reaction.

Hypothetical Enzymatic Conversion:

| Substrate | Hypothetical Enzyme Class | Product |

| 1α-Hydroxyvitamin D3 | Hydroxysteroid Dehydrogenase (HSD) | This compound |

The family of hydroxysteroid dehydrogenases (HSDs) are prime candidates for investigation. These enzymes are known to catalyze the oxidation and reduction of steroids and other hydroxylated compounds. For instance, 3-oxosteroid 1-dehydrogenase is known to introduce a double bond at the C1-C2 position of 3-ketosteroids, indicating enzymatic activity at the A-ring of steroid-like molecules. nih.govwikipedia.org Research could involve screening known HSDs for activity with 1α-hydroxyvitamin D3 as a substrate. Furthermore, novel dehydrogenases with specificity for the C1 position of vitamin D metabolites may yet be discovered in various tissues.

Application of Systems Biology Approaches (e.g., Multi-omics Integration) to Characterize Compound Responses

Should this compound be identified as a natural metabolite, understanding its biological role will be paramount. Systems biology approaches, integrating various "omics" data, would provide a comprehensive view of the cellular and physiological responses to this compound. dntb.gov.uanyu.edu

Potential Multi-omics Integration Strategy:

| Omics Level | Data Type | Potential Insights into this compound Response |

| Genomics | DNA sequencing | Identification of genetic variants influencing this compound metabolism or receptor binding. |

| Transcriptomics | RNA sequencing | Characterization of genes and pathways regulated by this compound. |

| Proteomics | Mass spectrometry | Analysis of protein expression changes and post-translational modifications in response to this compound. |

| Metabolomics | Mass spectrometry, NMR | Identification of downstream metabolic pathways affected by this compound. |

By integrating these datasets, researchers could build predictive models of this compound's mechanism of action, identify potential biomarkers of its activity, and understand its role within the broader vitamin D signaling network. nih.gov

Rational Design of this compound Analogs with Enhanced or Selective Biological Activities

The design of vitamin D analogs with modified biological activity is a well-established field. acs.org Once the biological activity of this compound is characterized, medicinal chemists could embark on the rational design of analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govbohrium.com

Strategies for Analog Design:

Pharmacophore Modeling: Based on the interaction of this compound with its putative receptor(s), a pharmacophore model could be developed to guide the design of novel ligands with improved binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the A-ring, C/D-ring, and side chain of the this compound molecule would help to identify key structural features responsible for its biological activity. acs.org

Computational Docking: In silico docking studies could predict the binding of designed analogs to the vitamin D receptor (VDR) or other potential protein targets, helping to prioritize compounds for synthesis and biological testing. nih.gov

Exploration of this compound Roles in Specialized Cellular Niches and Organ Systems

Vitamin D exerts its effects in a cell- and tissue-specific manner, often through paracrine and autocrine signaling within specialized microenvironments. nih.govnih.govmedicalupdateonline.com Future research should investigate the potential production and action of this compound in specific cellular niches.

Potential Areas of Investigation:

| Cellular Niche/Organ System | Potential Role of this compound |

| Immune Cells | Modulation of innate and adaptive immune responses. oup.com |

| Skin | Regulation of keratinocyte proliferation and differentiation. nih.gov |

| Bone | Influence on osteoblast and osteoclast function. nih.gov |

| Intestine | Regulation of calcium and phosphate (B84403) absorption. nih.gov |

The local synthesis and action of vitamin D metabolites are crucial for tissue homeostasis. oup.comnih.gov Investigating whether cells within these niches can produce this compound and how it influences their function would be a significant step in understanding its physiological relevance.

Interplay with Broader Metabolic Networks (e.g., Ketogenesis and Vitamin D Metabolism)

The ketogenic diet, characterized by high fat intake and low carbohydrate consumption, leads to the production of ketone bodies and can influence vitamin D metabolism. nih.govnih.gov The relationship between ketogenesis and the formation of keto-vitamin D metabolites is an intriguing area for future research.

Potential Interplay:

Ketone Bodies as Signaling Molecules: Ketone bodies themselves can act as signaling molecules, potentially influencing the expression or activity of enzymes involved in vitamin D metabolism. frontiersin.org

Shared Metabolic Pathways: The metabolic state induced by a ketogenic diet could alter the flux through pathways that intersect with vitamin D metabolism, potentially favoring the production of certain metabolites. dntb.gov.uanih.govnih.gov

Vitamin D Receptor and Ketogenic Diet: The vitamin D receptor has been implicated in metabolic regulation, and its activity may be modulated by the metabolic shifts that occur during ketosis. mdpi.com

Understanding how a ketogenic state might influence the hypothetical production and activity of this compound could reveal novel connections between diet, metabolism, and vitamin D signaling.

Q & A

Basic Research Questions

Q. How is 1-Keto-vitamin D3 synthesized and detected in experimental settings?

- Methodological Answer : 1-Keto-vitamin D3 is formed via thermal degradation of 1-hydroxy-vitamin D3 (a precursor produced during oxidative degradation of vitamin D3). Analytical techniques like thermogravimetric analysis (TG-DTG-DTA) and ATR-FTIR are used to monitor degradation steps, while MALDI-MS identifies the final product . High-performance liquid chromatography (HPLC) with UV absorption spectroscopy and mass spectrometry is critical for purification and structural validation .

Q. What role does 1-Keto-vitamin D3 play in immune cell function?

- Methodological Answer : 1-Keto-vitamin D3 and its precursors (e.g., 1-hydroxy-vitamin D3) enhance immune responses by modulating immune cell activity. Experimental studies using in vitro immune cell assays (e.g., cytokine profiling and receptor binding assays) are essential to validate its immunomodulatory effects. Epimers like pyrocalciferol, formed during thermal isomerization, also contribute to immune regulation .

Q. How can researchers distinguish 1-Keto-vitamin D3 from other vitamin D metabolites in biological samples?

- Methodological Answer : Advanced separation techniques, such as LC-MS/MS with isotope dilution, are required to resolve structurally similar metabolites. For example, 3-epi-25-hydroxyvitamin D3 must be chromatographically separated from 25-hydroxyvitamin D3 to avoid misquantification . Standardized protocols from the Vitamin D Standardization Program (VDSP) ensure reproducibility across labs .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal stability and degradation kinetics of 1-Keto-vitamin D3?

- Methodological Answer : Controlled thermo-oxidative kinetic studies using TG-DTG-DTA can model degradation pathways. Arrhenius equations and reaction rate constants derived from these experiments predict shelf-life and storage conditions. For example, heating vitamin D3 at 150–200°C induces sequential degradation to 1-hydroxy- and 1-keto-vitamin D3, with MALDI-MS confirming intermediate products .

Q. How does 1-Keto-vitamin D3 compare to 1,25-dihydroxyvitamin D3 in receptor binding affinity and downstream signaling?

- Methodological Answer : Competitive binding assays using cytosol receptors (e.g., rat intestinal receptor proteins) reveal that 1-Keto-vitamin D3 has lower affinity than 1,25-(OH)2D3 but higher than 25-OH-D3. Structural analysis shows that ketone groups at specific positions (e.g., C23 in 23-keto-25-OH-D3) enhance receptor interactions, suggesting side-chain modifications influence activity .

Q. What contradictions exist in the metabolic pathways of vitamin D3 derivatives, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise in hydroxylation efficiency (e.g., 25-hydroxylation by CYP2R1 vs. CYP27A1) and receptor specificity. Dose-response studies in humans show biphasic 25-OH-D3 kinetics, with rapid conversion at low doses and saturation at high doses . To resolve contradictions, isotope tracer studies (e.g., deuterated vitamin D3) and CRISPR-edited cell models can isolate enzyme-specific pathways .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.